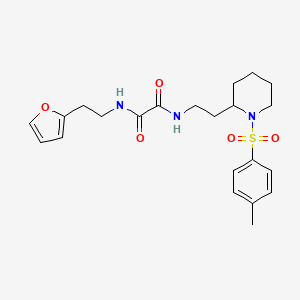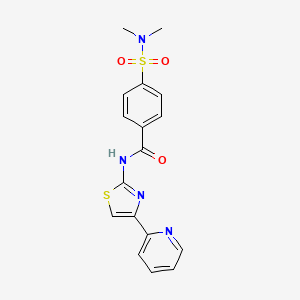
Ethyl 5-(3,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a benzamido group (a benzene ring attached to an amide group), and a thiocyanate group (composed of a sulfur, a carbon, and a nitrogen atom). The presence of dichloro indicates that two of the hydrogen atoms in the benzene ring have been replaced by chlorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 3,5-dichlorobenzoic acid has an average mass of 191.012 Da , and 4-(3,5-dichlorobenzamido)benzoic acid has a density of 1.5±0.1 g/cm³ .
科学的研究の応用
Synthesis and Biological Activities
The compound Ethyl 5-(3,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate, belonging to the class of thiophene derivatives, has been studied for its synthesis and biological activities. For instance, the synthesis of thiophene derivatives through the reaction of various chemical reagents has led to the formation of compounds with significant inhibitory activities against certain plant pathogens. These activities highlight the potential of thiophene derivatives in agricultural applications, particularly as herbicides or pesticides. The study conducted by Wang et al. (2010) illustrates the synthesis process and the preliminary bioassay results indicating excellent inhibitory activities against the root and the stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L Phosphorus, Sulfur, and Silicon and the Related Elements.
Anticancer Properties
Another significant area of research involves the evaluation of thiophene derivatives as potential anticancer agents. A series of thiophene and benzothiophene derivatives have been synthesized and assessed for their anti-proliferative activity against several tumor cell lines. This research demonstrates that specific thiophene derivatives exhibit notable activity against breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and a normal fibroblast human cell line compared to the reference control doxorubicin. The study by Mohareb et al. (2016) identifies ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate and related compounds as the most active agents, showcasing the potential of thiophene derivatives in the development of new cancer therapies Acta Pharmaceutica.
Luminescent Properties
The application of thiophene derivatives extends to the field of materials science, particularly in the development of luminescent materials. The rapid synthesis of 2,4-disubstituted thiophene 5-carboxylates has demonstrated the creation of compounds with highly blue luminescent properties. Such materials are valuable for various technological applications, including organic light-emitting diodes (OLEDs) and other photonic devices. Teiber and Müller (2012) have contributed to this area by developing a synthesis method that yields luminescent thiophene derivatives in good to excellent yields, highlighting the versatility and potential of these compounds in advanced material applications Chemical communications.
Safety and Hazards
特性
IUPAC Name |
ethyl 5-[(3,5-dichlorobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-3-23-16(22)13-8(2)12(24-7-19)15(25-13)20-14(21)9-4-10(17)6-11(18)5-9/h4-6H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOTYYHONARMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


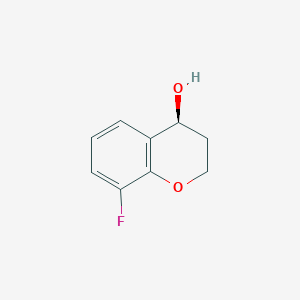


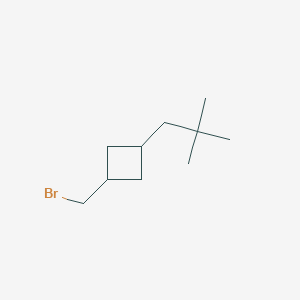


![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)

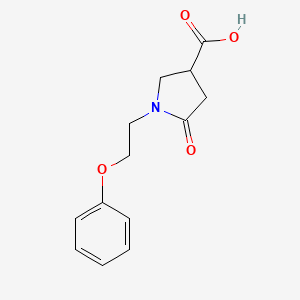
![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)
